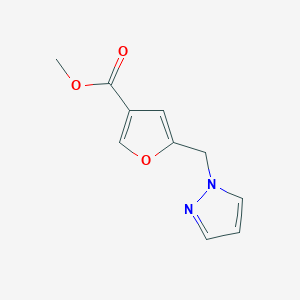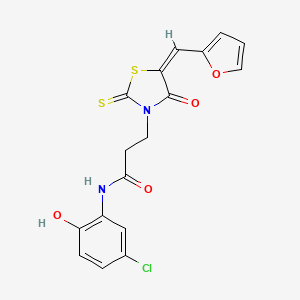
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests that it is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or anhydride to form the amide bond. The furan ring and the thiazolidinone group would likely need to be pre-formed before the final amide coupling step.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions to give the corresponding acid and amine.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., could be determined through various experimental techniques. Computational methods could also be used to predict these properties.Scientific Research Applications
Antimicrobial Activity
Compounds related to the chemical structure have been synthesized and tested for their antimicrobial efficacy. Studies have demonstrated that such compounds exhibit significant activity against a variety of bacterial and fungal species. For example, derivatives have shown comparable antimicrobial activity to standard drugs, highlighting their potential as novel antimicrobial agents (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives has revealed their capability to inhibit tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, suggesting a promising avenue for anticancer therapy (Chandrappa et al., 2010). Furthermore, certain derivatives have demonstrated potent anticancer activity by inducing apoptosis in human leukemia cells, further emphasizing their therapeutic potential (Chandrappa et al., 2009).
Anti-inflammatory Activity
The synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory effects, comparable to existing treatments, suggesting their utility in anti-inflammatory therapies (Sunder & Maleraju, 2013).
Antioxidant Potential
Compounds with the thiazolidinone moiety have been explored for their antioxidant properties, with some showing potential as potent antioxidant agents. This indicates their possible application in conditions associated with oxidative stress (Prabakaran et al., 2021).
Matrix Metalloproteinase (MMP) Inhibition
Research has identified 4-thiazolidinone derivatives as effective MMP inhibitors, suggesting their application in tissue damage repair and wound healing. One derivative, in particular, showed the ability to inhibit MMP-9 at nanomolar levels, highlighting its potential in treating inflammatory and oxidative processes involved in tissue damage (Incerti et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be performed to determine these properties.
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be developed further as a drug or therapeutic agent.
Please note that this is a general analysis and the actual properties and characteristics of the compound may vary. For a more accurate analysis, experimental data and studies are needed. If this is a novel compound, it might be worthwhile to conduct these studies to learn more about it.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c18-10-3-4-13(21)12(8-10)19-15(22)5-6-20-16(23)14(26-17(20)25)9-11-2-1-7-24-11/h1-4,7-9,21H,5-6H2,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOVEQMTIPDMOL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)
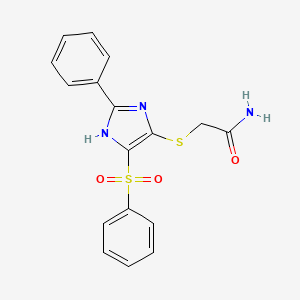
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
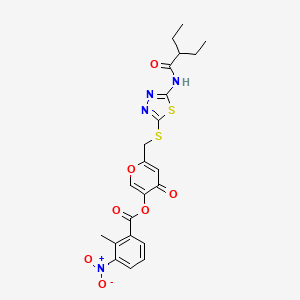
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
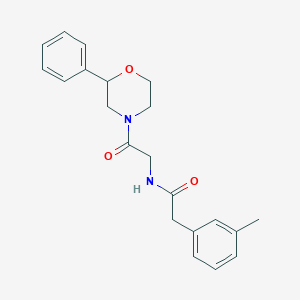
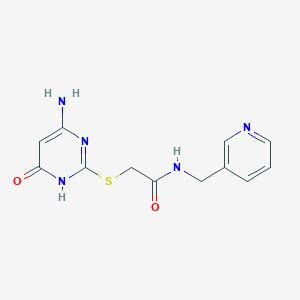
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
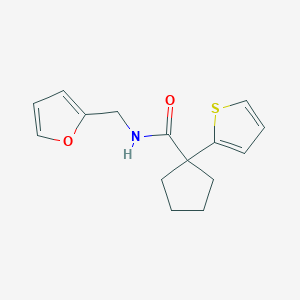
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
